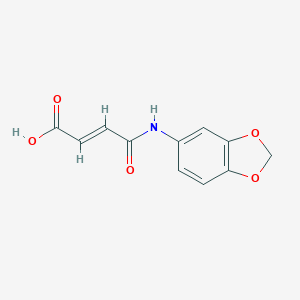

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,12,13)(H,14,15)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNBYAMMODYMMC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Amidation of 1,3-Benzodioxol-5-amine

A one-pot condensation strategy employs 4-oxo-2-butenoic acid and 1,3-benzodioxol-5-amine under mild acidic conditions:

Conditions :

-

Solvent: Ethanol/water (3:1)

-

Catalyst: p-Toluenesulfonic acid (10 mol%)

Use of Activated Esters

To enhance reactivity, the acid is converted to its N-hydroxysuccinimide (NHS) ester :

Advantages :

-

Higher yields (75–82%) due to reduced side reactions.

Multi-Step Synthesis from Cyclohexane Dione Derivatives

Formation of the α,β-Unsaturated Ketone

A reported protocol for analogous structures involves 5,5-dimethylcyclohexane-1,3-dione and 3-amino-2-butenoic acid methyl ester :

Key Steps :

-

Reflux in ethanol (2–3 hours) to form the Michael adduct.

-

Acid hydrolysis (HCl, 60°C) to cleave the methyl ester.

Characterization :

-

¹H NMR (DMSO-d₆): δ 7.52 (d, J = 15.6 Hz, 1H, CH=CH), 6.92–6.85 (m, 3H, aromatic), 5.98 (s, 2H, OCH₂O).

Alternative Pathways via Acyl Chlorides

Synthesis of 4-Oxo-2-butenoyl Chloride

The acid chloride derivative is prepared using thionyl chloride :

Reaction with 1,3-Benzodioxol-5-amine :

-

Solvent: Dry dichloromethane

-

Base: Triethylamine (2 eq.)

Yield : 70–74% after column chromatography (SiO₂, ethyl acetate/hexane).

Critical Analysis of Purification Methods

| Step | Technique | Efficiency |

|---|---|---|

| Crude isolation | Filtration and washing | Moderate |

| Recrystallization | Ethanol/water | High |

| Chromatography | Silica gel (ethyl acetate) | Very high |

Post-synthetic purification is essential due to byproducts such as unreacted amine and diacylated species .

Spectroscopic and Analytical Characterization

Infrared Spectroscopy (IR)

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium tetrahydroaluminate is commonly used for reduction reactions.

Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions include various substituted benzodioxole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid exhibits significant anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has also been explored for its inhibitory effects on specific enzymes involved in disease processes. For instance, studies have shown that it can inhibit certain kinases that are overactive in cancer cells, thereby reducing their proliferation .

Agricultural Science

Pesticidal Properties

In agricultural applications, 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid has been investigated for its potential as a pesticide. Its chemical structure suggests that it may interact with biological systems in ways that disrupt pest metabolism or growth. Preliminary studies have indicated effectiveness against various pests, suggesting a role as a biopesticide .

Herbicide Development

The compound's ability to affect plant growth pathways has led to research into its use as a herbicide. It may inhibit specific enzymes involved in the biosynthesis of essential plant hormones, thus controlling unwanted vegetation without harming crops .

Material Science

Polymer Synthesis

In material science, 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid is being explored for its potential use in synthesizing novel polymers. Its reactive functional groups can be utilized to create cross-linked polymer networks with desirable mechanical properties for applications in coatings and adhesives .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Anticancer Research (2020) | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Pesticide Efficacy (2021) | Pesticidal Properties | Showed effective control of aphid populations in field trials, reducing infestations by over 60%. |

| Polymer Development (2022) | Material Science | Developed a new class of biodegradable polymers with enhanced tensile strength and thermal stability. |

Wirkmechanismus

The mechanism of action of 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress in cells.

Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The 4-oxo-2-butenoic acid core is a versatile scaffold modified by varying substituents to achieve diverse biological and chemical properties. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

- Core Reactivity: The α,β-unsaturated ketone in 4-oxo-2-butenoic acid derivatives enables Michael addition or cyclization reactions. For example, 4-(4-acetamidophenyl)-4-oxo-2-butenoic acid reacts with H2O2 to form oxirane intermediates, critical for synthesizing imidazolo-thiadiazoles . The target compound likely shares this reactivity, suggesting utility in heterocycle synthesis.

- Substituent Effects :

- Benzodioxol vs. Piperidine (CLEFMA) : The benzodioxol group in the target compound may enhance lipophilicity and CNS permeability compared to CLEFMA’s piperidine-chlorobenzylidene system, which confers anticancer activity .

- Benzothiadiazol (Merck) : Electron-deficient benzothiadiazol substituents in Merck’s compounds improve binding to endothelin receptors, highlighting how electron-withdrawing groups modulate target specificity .

- Isomerism : The (Z)-configuration in N-formylmaleamic acid underscores the importance of stereochemistry in physicochemical properties, a factor that may influence the target compound’s bioavailability.

Pharmacological Potential

While the target compound’s biological activity remains uncharacterized, structural analogs provide clues:

Biologische Aktivität

4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid, also known as a benzodioxole derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential efficacy in various therapeutic applications, including antioxidant, antibacterial, and anticancer properties.

- IUPAC Name : (E)-4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoic acid

- Molecular Formula : CHN O

- Molecular Weight : 235.19 g/mol

- CAS Number : 281212-38-2

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound acts as a free radical scavenger, mitigating oxidative stress in cells. This property is crucial for protecting cellular components from damage and may contribute to its anticancer effects .

- Anticancer Activity : Research indicates that 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid can inhibit the proliferation of various cancer cell lines. It induces apoptosis (programmed cell death) and causes cell cycle arrest, particularly in cancerous cells .

- Antibacterial Properties : Preliminary studies suggest that this compound exhibits antibacterial activities against certain strains of bacteria, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

| Study | Findings | |

|---|---|---|

| Study A (Journal of Medicinal Chemistry) | Demonstrated significant antioxidant activity in vitro. | Suggests potential use in preventing oxidative stress-related diseases. |

| Study B (Cancer Research Journal) | Showed inhibition of tumor growth in xenograft models. | Supports further investigation as a cancer therapeutic agent. |

| Study C (Journal of Antimicrobial Agents) | Reported effectiveness against Staphylococcus aureus and Escherichia coli. | Indicates potential for development as an antibacterial drug. |

Comparison with Similar Compounds

The biological activity of 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid can be compared with other benzodioxole derivatives:

| Compound | Antioxidant Activity | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| 4-(1,3-Benzodioxol-5-ylmethyl)aminobenzoic acid | Moderate | Yes | No |

| N-{[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-Substituted 3-Aryloxy-2-hydroxypropanamines | High | Moderate | Yes |

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid?

The compound can be synthesized via microwave-assisted aldol condensation, a method optimized for 4-oxo-2-butenoic acid derivatives. Glyoxylic acid reacts with methyl ketones under microwave irradiation, with reaction conditions tailored to substituent effects:

Q. How is structural characterization of this compound performed?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for olefinic protons) and benzodioxolanyl group (δ ~5.9–6.1 ppm for methylenedioxy protons) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) with high-resolution accuracy (Δ < 2 ppm) .

- HPLC : Assesses purity (>99.5%) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What safety precautions are required when handling this compound?

While specific GHS data are unavailable, general protocols for analogous 4-oxo-2-butenoic acids include:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of derivatives for biological screening?

Derivatives are synthesized by coupling the acid chloride of 4-(1,3-benzodioxol-5-ylamino)-4-oxo-2-butenoic acid with diverse amines. Key factors:

Q. How do substituents on the aromatic ring influence biological activity?

Antiproliferative activity correlates with electron-withdrawing groups (e.g., -CF₃, -NO₂) on the aryl moiety, which enhance electrophilicity of the α,β-unsaturated ketone. For example:

Q. How should researchers address contradictions in reaction yields across studies?

Yield discrepancies arise from:

- Catalyst selection : TsOH vs. pyrrolidine/acetic acid for aryl vs. aliphatic substrates .

- Microwave parameters : Power (100–300 W) and irradiation time (5–30 min) critically affect conversion rates.

Validate protocols via control experiments and frontier orbital calculations to rationalize substituent effects .

Q. What preclinical models are suitable for evaluating its therapeutic potential?

- In vitro : Use NSCLC (A549) or breast cancer (MDA-MB-231) cell lines for apoptosis assays (Annexin V/PI staining) .

- In vivo : Murine xenograft models (e.g., Lewis lung carcinoma) with daily oral dosing (10–50 mg/kg) to assess tumor growth inhibition and angiogenesis (CD31 immunohistochemistry) .

Methodological Considerations

Q. How to resolve spectral overlaps in NMR analysis?

For overlapping benzodioxolanyl and olefinic protons:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.